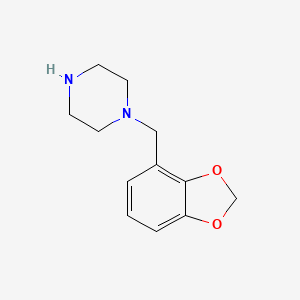

1-(1,3-Benzodioxol-4-ylmethyl)piperazine

描述

Structure

3D Structure

属性

分子式 |

C12H16N2O2 |

|---|---|

分子量 |

220.27 g/mol |

IUPAC 名称 |

1-(1,3-benzodioxol-4-ylmethyl)piperazine |

InChI |

InChI=1S/C12H16N2O2/c1-2-10(8-14-6-4-13-5-7-14)12-11(3-1)15-9-16-12/h1-3,13H,4-9H2 |

InChI 键 |

IKXDFXHEUAPILH-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)CC2=C3C(=CC=C2)OCO3 |

产品来源 |

United States |

Synthetic Methodologies for 1 1,3 Benzodioxol 4 Ylmethyl Piperazine

Classical and Established Synthetic Routes to the Core Structure

Traditional synthetic approaches provide robust and reliable methods for constructing the 1-(1,3-Benzodioxol-4-ylmethyl)piperazine scaffold. These methods typically involve the formation of the piperazine (B1678402) ring, if not commercially available, followed by the attachment of the benzodioxolyl-methyl group through common carbon-nitrogen bond-forming reactions.

Strategies for Piperazine Ring Formation and Functionalization

The piperazine heterocycle is a common structural motif and a readily available starting material. However, when substituted piperazines are required, or for a de novo synthesis, several classical routes are employed. These methods often involve the cyclization of linear precursors. A prevalent industrial method involves the catalytic cyclization of aminoethylethanolamine or the intermolecular cyclization of mono- or diethanolamine (B148213). researchgate.net

Another established route is the hydrogenation of pyrazine (B50134) precursors. Pyrazine-2-carboxylic acid, for instance, can undergo esterification followed by catalytic hydrogenation to yield the corresponding piperazine derivative. connectjournals.com Functionalization of the piperazine ring is most commonly achieved at the nitrogen atoms. For unsymmetrical substitution, a common strategy is to use a protecting group on one of the nitrogen atoms. The Boc (tert-butyloxycarbonyl) group is frequently used, allowing for selective functionalization of the free secondary amine, followed by deprotection to reveal the second nitrogen for further modification.

Alkylation and Amidation Approaches for Benzodioxolyl Linkage

Direct alkylation of piperazine with a suitable electrophile is the most straightforward method for forging the benzodioxolyl-piperazine linkage. This approach requires the synthesis of a reactive precursor, typically 4-(halomethyl)-1,3-benzodioxole. This precursor can be hypothetically prepared from 1,3-benzodioxole-4-methanol via an Appel reaction, a method used for the analogous 5-substituted isomer. worldresearchersassociations.comresearchgate.net

The subsequent reaction with piperazine proceeds via nucleophilic substitution. To favor mono-alkylation and prevent the formation of the 1,4-disubstituted byproduct, a large excess of piperazine is often used. Alternatively, a more controlled synthesis uses a buffer system, such as piperazine and its dihydrochloride (B599025) salt, to maintain a low concentration of the free base, thereby favoring the mono-substituted product. orgsyn.org This method is well-documented for the synthesis of 1-benzylpiperazine (B3395278) from benzyl (B1604629) chloride and serves as an excellent model for the target compound. orgsyn.orggoogle.com

Table 1: Representative Conditions for Mono-N-Alkylation of Piperazine Based on the synthesis of 1-benzylpiperazine, adaptable for this compound.

| Precursors | Reagents & Solvents | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, 4-(Chloromethyl)-1,3-benzodioxole (hypothetical) | Absolute ethanol (B145695) | 65 | 30 | 65-75 (as free base) | orgsyn.org |

| Piperazine, 4-(Chloromethyl)-1,3-benzodioxole (hypothetical) | Methanol, Nitrogenous amine salt (catalyst) | 50 | 180 | 95.5 | google.com |

An alternative, though more circuitous, route involves amidation. This would entail coupling piperazine (or a mono-protected derivative) with 1,3-benzodioxole-4-carboxylic acid to form an amide, followed by reduction of the amide carbonyl group (e.g., using lithium aluminum hydride or borane) to yield the final methylene-linked product.

Reductive Amination Pathways Utilizing Relevant Precursors

Reductive amination offers a powerful and widely used alternative to direct alkylation, often producing fewer side products. mdpi.com This two-step, one-pot process involves the reaction of piperazine with 1,3-benzodioxole-4-carbaldehyde (B60654) to form an intermediate iminium ion, which is then reduced in situ to the target amine.

The key precursor, 1,3-benzodioxole-4-carbaldehyde, can be synthesized from a precursor like 4-bromo-1,3-benzodioxole (B1272940) youtube.com through lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). A variety of reducing agents can be employed for the amination step, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly common due to their mildness and selectivity.

Table 2: General Conditions for Reductive Amination These are general conditions often used for synthesizing N-alkyl piperazines.

| Aldehyde/Ketone Precursor | Amine | Reducing Agent | Solvent | Key Features | Reference |

| 1,3-Benzodioxole-4-carbaldehyde | Piperazine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Mild conditions, high selectivity, no pH control needed. | mdpi.com |

| 1,3-Benzodioxole-4-carbaldehyde | Piperazine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Acetic acid (catalyst) | Effective but requires acidic conditions and handling of cyanide. | mdpi.com |

| 1,3-Benzodioxole-4-carbaldehyde | Piperazine | H₂ / Catalyst | Ethanol or Methanol | Catalytic hydrogenation (e.g., with Pd/C) is a clean method often used in large-scale synthesis. | mdpi.com |

Contemporary and Innovative Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing C-N bonds, many of which are applicable to the synthesis of this compound.

Catalytic Systems in C-N Bond Formation (e.g., Metal-Catalyzed Coupling Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a cornerstone of modern C-N bond formation. This methodology could be applied to couple a mono-protected piperazine, like 1-Boc-piperazine, with 4-(halomethyl)-1,3-benzodioxole. While typically used for aryl C-N bonds, variations for benzylic substrates are known. These reactions are valued for their high functional group tolerance and efficiency, often proceeding under milder conditions than classical methods. organic-chemistry.org

The catalyst system typically consists of a palladium precursor (e.g., Pd(dba)₂) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, SPhos) in the presence of a base such as sodium tert-butoxide. The choice of ligand is critical for achieving high yields and preventing side reactions.

Organocatalytic Methodologies for Component Assembly

The field of organocatalysis, which uses small organic molecules to catalyze reactions, offers greener and metal-free alternatives. While direct application to the synthesis of this compound is not prominently documented, plausible routes can be envisioned based on established organocatalytic transformations. For example, a photocatalytic approach could be employed. Certain organic dyes, when excited by visible light, can facilitate radical-based C-N bond formations. Such a pathway might involve the generation of a benzylic radical from a suitable 1,3-benzodioxole (B145889) precursor, which is then trapped by piperazine. These methods are at the forefront of synthetic innovation and offer novel avenues for constructing complex molecules under exceptionally mild conditions.

Sustainable and Green Chemistry Principles in Compound Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is critical for minimizing environmental impact and enhancing process safety and efficiency. mdpi.comtotalpharmaceuticaltopics.com The synthesis of this compound can be designed or modified to align with these principles. An ideal synthesis should be safe, simple, selective, and energy-efficient, while utilizing renewable or recyclable materials and minimizing hazardous byproducts. youtube.com

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the typical N-alkylation route, the primary byproduct is a salt (e.g., hydrochloride, hydrobromide), and optimizing atom economy involves selecting starting materials that lead to less wasteful byproducts.

Use of Safer Solvents and Reagents: Traditional N-alkylation reactions often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). Green chemistry encourages the substitution of these with more benign alternatives such as ethanol, water, or supercritical carbon dioxide. totalpharmaceuticaltopics.comyoutube.com Water is considered a universal green solvent. totalpharmaceuticaltopics.com

Energy Efficiency: Employing methods that reduce energy consumption is a core principle. This can be achieved through catalyst use, which lowers the activation energy of the reaction, or by utilizing alternative energy sources like microwave irradiation, which can significantly shorten reaction times compared to conventional heating. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For piperazine alkylation, phase-transfer catalysts can enhance reaction rates in biphasic systems, while heterogeneous catalysts can simplify product purification and allow for catalyst recycling, preventing hazardous waste. mdpi.comnih.gov

Renewable Feedstocks: While the starting materials for this specific compound are typically derived from petrochemical sources, a broader green chemistry approach encourages the development of pathways from renewable biomass precursors where possible. youtube.com

Recent advances in the synthesis of piperazine derivatives have highlighted the use of photoredox catalysis as a sustainable and greener method, which can sometimes utilize organic photocatalysts synthesized from renewable materials to avoid costly and potentially toxic transition metals. mdpi.com

Optimization of Reaction Parameters and Process Development

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction time and byproduct formation. The primary synthetic route involves the N-alkylation of piperazine with a suitable 4-substituted 1,3-benzodioxole, such as 4-(halomethyl)-1,3-benzodioxole.

The choice of solvent, reaction temperature, and pressure are critical variables that significantly influence the outcome of the N-alkylation reaction.

Solvent Effects: The solvent plays a crucial role in solvating reactants, influencing the nucleophilicity of the piperazine, and affecting the rate of reaction, which is typically a bimolecular nucleophilic substitution (SN2). Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are effective as they solvate the cation but leave the nucleophile relatively free, often leading to faster reaction rates. Polar protic solvents like ethanol or isopropanol (B130326) can also be used; they can hydrogen bond with the piperazine nitrogen, potentially reducing its nucleophilicity, but are often preferred for their lower cost and toxicity. nih.gov The selection of the solvent can be a trade-off between reaction efficiency and green chemistry principles.

Table 1: Illustrative Solvent Effects on N-Alkylation of Piperazines Data is representative of typical N-alkylation reactions and serves for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature | Relative Rate |

| N,N-Dimethylformamide (DMF) | 36.7 | 80-110 °C | High |

| Acetonitrile (ACN) | 37.5 | Reflux (82 °C) | Moderate-High |

| Ethanol (EtOH) | 24.5 | Reflux (78 °C) | Moderate |

| Isopropyl Alcohol (IPA) | 19.9 | Reflux (82 °C) | Moderate-Low |

| Water | 80.1 | 80-100 °C | Variable |

Temperature Control: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to the formation of undesired byproducts, including potential elimination products or degradation of reactants. For the synthesis of N-benzylpiperazines, temperatures often range from ambient to reflux conditions, depending on the reactivity of the alkylating agent and the solvent used. researchgate.netdoi.org Precise temperature control is essential for achieving consistent results and high selectivity, especially during scale-up.

Pressure Considerations: Most N-alkylation reactions for preparing piperazine derivatives are conducted at atmospheric pressure in standard laboratory glassware. High-pressure conditions are generally not required unless volatile reactants or solvents are used at temperatures above their boiling points. Certain patented processes for N-alkyl-piperazine synthesis may utilize high pressure (160-240 bar) in the context of reductive amination from diethanolamine precursors in the presence of hydrogen and a catalyst. google.com

Controlling the stoichiometry of the reactants is paramount in the synthesis of monosubstituted piperazines to prevent the formation of the undesired N,N'-disubstituted byproduct.

Stoichiometric Control: Since piperazine has two reactive secondary amine groups, reacting it with one equivalent of an alkylating agent often yields a mixture of the starting material, the desired mono-substituted product, and the di-substituted product. A common and straightforward strategy to favor mono-alkylation is to use a large excess of piperazine relative to the 1,3-benzodioxol-4-ylmethyl halide. This increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule. nih.gov Another widely used method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. The mono-protected piperazine can then be alkylated, followed by the removal of the protecting group to yield the desired mono-substituted product. researchgate.netresearchgate.net

Reagent Optimization: The choice of base and the nature of the leaving group on the electrophile are key to an efficient reaction.

Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (B128534) (Et₃N) is typically added to neutralize the acid (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate and deactivate the piperazine nucleophile. nih.govnih.gov

Leaving Group: The reactivity of the 4-(halomethyl)-1,3-benzodioxole follows the order I > Br > Cl. While iodides are the most reactive, they are also more expensive and less stable. Benzyl bromides often provide a good balance of reactivity and stability for synthetic applications.

Table 2: Reagent Optimization for Mono-N-Alkylation This table provides a general comparison for illustrative purposes.

| Parameter | Option 1 | Option 2 | Option 3 | Rationale |

| Piperazine Stoichiometry | 1.1 equivalents | >3 equivalents | 1.1 equiv. (mono-Boc protected) | Excess piperazine or use of a protecting group favors mono-alkylation. researchgate.net |

| Leaving Group (on benzyl) | -Cl | -Br | -I | Reactivity increases down the group (I > Br > Cl). google.com |

| Base | K₂CO₃ | Et₃N | DBU | Base neutralizes the acid byproduct, preventing deactivation of the nucleophile. |

Transitioning a synthetic procedure from a laboratory scale to an industrial process requires robustness, safety, and efficiency.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for scalability and safety. researchgate.net In a flow system, reactants are pumped through a static mixer or a heated tube, allowing for precise control over reaction time, temperature, and stoichiometry. This can lead to higher yields, better selectivity, and inherently safer processes, especially for exothermic reactions. nih.gov

Purification Strategies: Yield enhancement is also tied to efficient product isolation. While distillation or recrystallization are common, chromatographic purification may be necessary. Developing a scalable purification method, such as crystallization by forming a suitable salt of the product, is crucial for industrial production.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the product distribution. The formation of this compound from piperazine and a 4-(halomethyl)-1,3-benzodioxole derivative is a classic example of nucleophilic substitution.

The predominant reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com

Reaction Pathway: The reaction is initiated by the nucleophilic attack of one of the electron-rich secondary nitrogen atoms of the piperazine ring on the electrophilic benzylic carbon of the 4-(halomethyl)-1,3-benzodioxole. The benzylic carbon is electrophilic due to the polarization of the carbon-halogen bond.

Transition State: This nucleophilic attack and the departure of the halide leaving group occur in a single, concerted step through a five-coordinate transition state. In this transition state, a partial bond is forming between the nitrogen and the carbon, while the carbon-halogen bond is partially broken. The geometry at the carbon center is trigonal bipyramidal.

Intermediates and Product Formation: The immediate result of the SN2 step is the formation of a quaternary ammonium (B1175870) salt intermediate (a piperazinium halide). In the presence of a base (either another molecule of piperazine or an added base like K₂CO₃), this intermediate is rapidly deprotonated at the newly substituted nitrogen to yield the final, neutral product, this compound, and a salt byproduct.

A potential, though less likely, competing pathway is the E2 elimination reaction, which would be favored by sterically hindered bases and higher temperatures. However, with a primary substrate like 4-(halomethyl)-1,3-benzodioxole and a nucleophile like piperazine, the SN2 pathway is strongly favored.

Kinetic Studies and Reaction Rate Determination

No empirical data or kinetic studies concerning the reaction rates for the synthesis of this compound have been reported in the accessible scientific literature. Research in this specific area, including the determination of rate constants, reaction orders, and the influence of parameters such as temperature, concentration, and catalysts on the reaction speed, has not been published.

Transition State Analysis in Key Synthetic Steps

Similarly, there is no available information regarding the transition state analysis for the key synthetic steps involved in the formation of this compound. Computational and experimental studies aimed at elucidating the structure, energy, and properties of transition states in the reaction mechanism have not been documented. Consequently, data tables and detailed research findings for this specific subsection cannot be provided.

Chemical Reactivity and Derivatization of 1 1,3 Benzodioxol 4 Ylmethyl Piperazine

Transformations at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. The N-1 nitrogen is a tertiary amine, being bonded to the benzodioxol-methyl group and two carbons of the piperazine ring. The N-4 nitrogen is a secondary amine, making it the more reactive site for a wide array of chemical transformations due to the presence of a reactive N-H bond.

The secondary amine at the N-4 position is a potent nucleophile and readily undergoes reactions with various electrophilic reagents.

Acylation: This reaction involves the formation of an amide bond by treating the piperazine derivative with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. This is a common strategy to introduce a wide range of functional groups. For instance, studies on the 5-isomer demonstrate straightforward coupling with substituted benzoic acids using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like triethylamine (B128534). nih.gov This methodology allows for the synthesis of a diverse library of N-aroyl piperazines. nih.govnih.gov A simple acylation involves the reaction with acetic anhydride (B1165640) to yield the N-acetyl derivative. nist.gov

Sulfonylation: The N-4 nitrogen can be readily sulfonylated by reacting it with sulfonyl chlorides (e.g., benzenesulfonyl chloride, toluenesulfonyl chloride) in the presence of a base. This reaction yields stable sulfonamides. This derivatization is a key step in the synthesis of various biologically active molecules. The synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives with various sulfonyl chlorides highlights a similar reactivity pattern in related structures. eurjchem.com

Carbamoylation: The formation of urea (B33335) derivatives can be achieved through the reaction of the N-4 amine with isocyanates or carbamoyl (B1232498) chlorides. These reactions typically proceed under mild conditions to afford the corresponding N-carbamoylpiperazine products.

| Reaction Type | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| Acylation (Aroylation) | 3-Fluorobenzoic acid, EDC, HOBt, Et3N | N-(3-Fluorobenzoyl)piperazine derivative | nih.govnih.gov |

| Acylation (Aroylation) | 2,6-Difluorobenzoic acid, EDC, HOBt, Et3N | N-(2,6-Difluorobenzoyl)piperazine derivative | nih.govnih.gov |

| Acylation (Aroylation) | 2,4-Dichlorobenzoic acid, EDC, HOBt, Et3N | N-(2,4-Dichlorobenzoyl)piperazine derivative | nih.govnih.gov |

| Acylation | Acetic Anhydride | N-Acetylpiperazine derivative | nist.gov |

| Sulfonylation | (5-chloro-4-methyl-2-propoxyphenyl)sulfonyl chloride | N-Sulfonylpiperazine derivative |

Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Standard N-alkylation with an alkyl halide proceeds through an SN2 mechanism. These reactions are fundamental for introducing small alkyl chains or more complex side chains onto the piperazine ring. researchgate.net

Arylation: Introducing an aromatic or heteroaromatic ring at the N-4 position is a critical transformation for synthesizing compounds with significant pharmacological applications. This can be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr): Reaction with highly electron-deficient aryl halides (e.g., 2-chloropyrimidine) can lead to direct arylation. The synthesis of the dopamine (B1211576) agonist Piribedil, which is 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, is a prime example of this type of reaction. nih.gov

Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of the piperazine with a wider range of aryl halides and triflates.

Reaction with Diaryliodonium Salts: These hypervalent iodine reagents serve as effective electrophilic arylating agents, often under metal-free conditions, providing a mild alternative for N-arylation. beilstein-journals.org

| Reaction Type | Reagent(s) | Product Name | Reference |

|---|---|---|---|

| Arylation (SNAr) | 2-(piperazin-1-yl)pyrimidine, 5-chloromethyl-1,3-benzodioxole, Et3N | Piribedil (2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) | nih.gov |

Ring-opening and ring-closing metathesis (ROM and RCM) are powerful reactions for carbon-carbon bond formation but require the presence of alkene functional groups within the molecule. For the parent compound 1-(1,3-benzodioxol-4-ylmethyl)piperazine, these strategies are not directly applicable. However, they could be employed on derivatives that have been specifically functionalized with terminal alkene chains on either the piperazine nitrogen or the benzodioxole ring.

Reactions Involving the Benzodioxole Ring System

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nature and position of the substituents on the ring dictate the regioselectivity of these reactions.

The benzodioxole ring in this compound is activated towards electrophilic aromatic substitution (EAS). The substituents—the methylenedioxy group and the alkylpiperazine group at position 4—are both electron-donating and thus activating. They direct incoming electrophiles to specific positions. total-synthesis.commasterorganicchemistry.com

The alkyl group at C-4 is an ortho, para-director, activating positions 5 (ortho) and 6 (para). The methylenedioxy group also strongly activates the aromatic ring. The combined directing effects would likely favor substitution at positions 5 and 7. Steric hindrance from the bulky piperazinylmethyl group at C-4 may disfavor attack at the adjacent C-5 position, potentially making the C-7 position the most reactive site. However, substitution at C-5 is known to occur in related 4-substituted benzodioxole systems. nih.gov

Common EAS reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. minia.edu.eg

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com

Following electrophilic aromatic substitution, the newly introduced functional groups can be further transformed. vanderbilt.eduorganic-chemistry.org For example, a nitro group introduced via nitration can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd) or metal-acid combinations (e.g., Sn/HCl). msu.edu This resulting amino group can then undergo a vast number of subsequent reactions (e.g., diazotization, acylation, alkylation), providing a versatile handle for further derivatization of the benzodioxole core.

Another potential, though less common, reaction is the cleavage of the methylenedioxy bridge. This typically requires harsh conditions, such as treatment with strong Lewis acids or boron trihalides (e.g., BBr₃), and can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative.

Reactivity of the Methylene (B1212753) Bridge and Side-Chain Modifications

The methylene bridge and the piperazine ring's side chains are key sites for chemical modifications, allowing for the synthesis of a diverse range of derivatives.

While specific studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-benzylpiperazine derivatives.

Oxidation: The benzylic methylene group is susceptible to oxidation. Strong oxidizing agents can potentially cleave the C-N bond, leading to the formation of piperonal (B3395001) (1,3-benzodioxole-4-carbaldehyde) and piperazine. Milder oxidation conditions might lead to the formation of a lactam by oxidation of the adjacent methylene group within the piperazine ring. The metabolism of N-benzylpiperazine in vivo, which involves cytochrome P450 enzymes, results in hydroxylation at the benzylic position, followed by further oxidation to the corresponding benzamide (B126) and benzoic acid derivatives, alongside N-dealkylation. A similar metabolic pathway could be anticipated for this compound.

Reduction: The benzodioxole ring is generally stable to typical catalytic hydrogenation conditions used for the reduction of other functional groups. However, under forcing conditions, the aromatic ring can be reduced. More relevant to side-chain modifications, if other reducible functional groups were present on the piperazine ring or the benzodioxole moiety (such as nitro or carbonyl groups), they could be selectively reduced without affecting the core structure. For instance, reductive amination is a common method for the synthesis of N-benzylpiperazine derivatives, indicating the stability of the benzyl (B1604629) group under these reductive conditions.

Table 1: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Piperonal, Piperazine | Cleavage of the benzylic C-N bond. |

| Milder oxidizing agents | Piperazinone derivative | Oxidation of the piperazine ring. | |

| Metabolic oxidation (in vivo) | Hydroxylated derivatives, N-dealkylation products | Mediated by cytochrome P450 enzymes. | |

| Reduction | Catalytic Hydrogenation (mild) | Stable | The benzodioxole and piperazine rings are generally resistant. |

| Catalytic Hydrogenation (harsh) | Cyclohexyl derivative | Reduction of the aromatic ring. |

The parent molecule, this compound, is achiral. However, the introduction of a substituent on the piperazine ring or the methylene bridge can create a stereocenter, leading to the possibility of enantiomers.

Stereoselective Synthesis: The stereospecific synthesis of substituted piperazines is an active area of research. acs.orgnih.govacs.org Methods such as asymmetric lithiation-trapping of N-Boc piperazines have been developed for the synthesis of enantiopure α-substituted piperazines. nih.govresearchgate.net While not specifically applied to this compound, these methodologies could potentially be adapted to introduce chiral centers into its derivatives with high stereoselectivity.

Chiral Derivatization: For analytical purposes, such as determining the enantiomeric purity of a chiral derivative, chiral derivatizing agents can be employed. These agents react with the chiral molecule to form diastereomers, which can then be separated and quantified using techniques like HPLC or NMR spectroscopy. This approach is common for piperazine-containing compounds.

Stability and Degradation Pathways under Varied Chemical Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

Acidic Conditions: The piperazine moiety, being basic, will be protonated in acidic solutions to form a salt. This generally increases the water solubility and can enhance stability against certain degradation pathways. However, strong acidic conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the acetal-like benzodioxole ring.

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The free base form would be present, which is less water-soluble than the protonated salt form. Strong bases at high temperatures could potentially promote elimination reactions if a suitable leaving group is present on a side chain.

Oxidative Degradation: As discussed in the oxidation section, the molecule is susceptible to oxidative degradation, particularly at the benzylic methylene bridge and the piperazine ring. The presence of atmospheric oxygen, especially in the presence of light or metal ions, could lead to slow degradation over time. The benzodioxole moiety itself can be metabolized by cytochrome P-450-catalyzed oxidation, leading to the formation of carbon monoxide as a minor product. nih.gov

Table 2: Predicted Stability and Degradation under Varied Conditions

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 1M HCl, RT) | Generally stable as the salt form. | Possible slow hydrolysis of the benzodioxole ring at elevated temperatures. |

| Basic (e.g., 1M NaOH, RT) | Generally stable. | - |

| Oxidative (e.g., H2O2) | Susceptible to degradation. | Products of benzylic oxidation and piperazine ring oxidation. |

| Thermal | Moderately stable. | Decomposition at elevated temperatures. |

| Photolytic | Potentially sensitive to UV light. | Photodegradation products. |

Role of 1 1,3 Benzodioxol 4 Ylmethyl Piperazine As a Key Synthetic Intermediate

Precursor in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the piperazine (B1678402) nitrogen in 1-(1,3-Benzodioxol-4-ylmethyl)piperazine makes it a foundational element for elaborating more complex heterocyclic structures. Its ability to readily undergo reactions such as acylation, alkylation, and arylation opens avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

While direct examples of the use of this compound in the synthesis of fused and bridged ring systems are not extensively documented in the available literature, the general reactivity of the piperazine scaffold suggests its potential in such transformations. The formation of fused rings can be envisioned through intramolecular cyclization reactions of appropriately functionalized derivatives. For instance, if a side chain bearing a suitable electrophilic center is introduced at the N-4 position of the piperazine ring, a subsequent intramolecular reaction could lead to the formation of a new ring fused to the piperazine core.

Similarly, the construction of bridged bicyclic systems often involves the reaction of a cyclic diamine like piperazine with a dielectrophile. This approach can be applied to create conformationally constrained analogues of biologically active molecules nih.gov. The introduction of a bridge across the piperazine ring can significantly impact the molecule's three-dimensional shape, which can be crucial for its interaction with biological targets nih.gov. While specific examples with the 1-(1,3-benzodioxol-4-ylmethyl) substituent are not readily found, the principles of bridged piperazine synthesis are well-established nih.gov.

The incorporation of the this compound unit into larger polycyclic and macrocyclic structures is a plausible synthetic strategy, although specific examples are not prevalent in the reviewed literature. The piperazine moiety can serve as a versatile linker or a cornerpiece in the construction of complex macrocycles. Its two nitrogen atoms can be functionalized to connect different parts of a larger molecular framework. For instance, the secondary amine can be acylated with a long-chain carboxylic acid containing a terminal functional group that can then participate in a ring-closing reaction to form a macrocycle.

Application in Combinatorial Chemistry Libraries for Material Science Exploration

The use of this compound in combinatorial chemistry for material science is an area with underexplored potential. The principles of combinatorial synthesis, which involve the rapid creation of a large number of compounds, can be readily applied to this versatile scaffold.

The this compound core structure is an excellent starting point for generating a diverse library of chemical scaffolds. The reactive secondary amine allows for the introduction of a wide variety of substituents through reactions with different building blocks such as carboxylic acids, sulfonyl chlorides, and isocyanates. This leads to the creation of a library of compounds with diverse functionalities and physicochemical properties. Such libraries can then be screened for desirable properties in material science applications, such as non-linear optical activity, fluorescence, or specific binding capabilities. The general methodologies for the solution-phase combinatorial synthesis of piperazine derivatives are well-established and can be adapted for this specific scaffold nih.govnih.gov.

High-throughput synthesis (HTS) techniques are essential for the rapid generation of large chemical libraries rug.nl. The reactivity of this compound makes it amenable to automated HTS platforms. By reacting the core scaffold with a diverse set of building blocks in a parallel fashion, a large number of derivatives can be synthesized and purified efficiently. These libraries can then be screened for various properties relevant to material science. While specific HTS campaigns utilizing this particular compound for material science are not detailed in the available literature, the general principles of HTS are applicable.

Design and Synthesis of Structurally Related Analogues for Academic Research

The design and synthesis of analogues of this compound are of significant interest in academic research, particularly for exploring structure-activity relationships (SAR) in various biological and chemical contexts.

A notable example is the synthesis of a series of N-aroyl analogues of the isomeric 1-[(1,3-benzodioxol-5-yl)methyl]piperazine nih.gov. In this study, the piperazine nitrogen was acylated with various substituted benzoic acids to explore how changes in the electronic and steric properties of the aroyl group affect the molecular conformation and intermolecular interactions in the solid state nih.gov. These studies provide valuable insights into the supramolecular chemistry of these compounds.

The synthesis of these analogues typically involves a straightforward coupling reaction between 1-(1,3-Benzodioxol-5-ylmethyl)piperazine and a carboxylic acid, often promoted by a dehydrating agent nih.gov. The reaction conditions are generally mild and amenable to a variety of functional groups on the carboxylic acid partner.

Table 1: Synthesis of N-Aroyl Analogues of 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine nih.gov

| Entry | Reactant 1 | Reactant 2 | Product |

| 1 | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine | 3-Fluorobenzoic acid | 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine |

| 2 | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine | 2,6-Difluorobenzoic acid | 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine |

| 3 | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine | 2,4-Dichlorobenzoic acid | 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine |

Furthermore, the piperazine and benzodioxole moieties are present in numerous biologically active molecules, and the synthesis of analogues of this compound can be inspired by these known compounds unisi.itnih.gov. For academic research, the systematic modification of this scaffold allows for the investigation of how structural changes influence properties such as receptor binding, enzyme inhibition, or performance in material science applications.

Systematic Modification of the Piperazine Moiety

The piperazine ring, with its two nitrogen atoms, presents a prime site for chemical modification, allowing for the introduction of a wide range of functional groups and the tuning of molecular properties. The secondary amine in this compound is particularly amenable to a variety of transformations, making it a focal point for synthetic diversification.

N-Alkylation, N-Arylation, and N-Acylation Reactions:

The nucleophilic nature of the secondary amine on the piperazine ring facilitates straightforward N-alkylation, N-arylation, and N-acylation reactions. These modifications are fundamental in expanding the chemical space accessible from this intermediate.

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination. This strategy allows for the incorporation of simple alkyl chains or more complex cyclic systems, influencing the steric and electronic properties of the final molecule.

N-Arylation: The coupling of aryl or heteroaryl groups to the piperazine nitrogen is a common strategy in medicinal chemistry. This can be accomplished through various cross-coupling reactions, such as the Buchwald-Hartwig amination, or by nucleophilic aromatic substitution on electron-deficient aromatic rings. A notable example is the synthesis of Piribedil, a dopamine (B1211576) agonist, which involves the introduction of a pyrimidin-2-yl group onto the piperazine nitrogen. nih.gov

N-Acylation: The reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) yields N-acyl derivatives. This modification introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly alter the conformational preferences of the molecule. Research has demonstrated the synthesis of a series of N-aroyl analogues, including N-(halobenzoyl)piperazines, through straightforward coupling reactions. nih.gov

Table 1: Examples of N-Substituted Derivatives of this compound

| N-Substituent | Type of Modification | Resulting Compound Class |

| Pyrimidin-2-yl | N-Arylation | N-Arylpiperazine |

| 3-Fluorobenzoyl | N-Acylation | N-Acylpiperazine |

| 2,6-Difluorobenzoyl | N-Acylation | N-Acylpiperazine |

| 2,4-Dichlorobenzoyl | N-Acylation | N-Acylpiperazine |

Exploration of Benzodioxole Ring Substitutions

The 1,3-benzodioxole (B145889) ring, also known as the methylenedioxyphenyl group, is another key component of the molecule that can be chemically modified. The electron-rich nature of this ring system makes it susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Electrophilic Aromatic Substitution and Pre-functionalized Starting Materials:

The positions on the benzene (B151609) ring of the benzodioxole moiety can be functionalized through common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Alternatively, a more controlled approach involves the use of pre-functionalized benzodioxole starting materials. For instance, synthetic routes can commence with a substituted 1,3-benzodioxole, such as a bromo- or nitro-substituted derivative. This pre-existing functional group can then be elaborated or used as a handle for further transformations, such as cross-coupling reactions, after the piperazine moiety has been introduced. This strategy offers greater control over the regiochemistry of the substitution pattern.

Variation of the Methylene (B1212753) Bridge and Linker Architectures

Homologation and Introduction of Alternative Linkers:

Homologation: The methylene bridge can be extended to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) chain. This can be achieved by using starting materials with longer alkyl halide chains in the initial synthesis of the benzodioxole-piperazine scaffold. Such modifications alter the distance and spatial relationship between the two key structural motifs.

Alternative Linker Architectures: More significant changes can involve replacing the simple alkyl chain with more complex and rigid linkers. These can include unsaturated systems, such as alkenyl or alkynyl groups, or the incorporation of other cyclic or heterocyclic moieties within the linker. The choice of linker can have a profound impact on the conformational freedom of the molecule and its ability to interact with biological targets. The versatile nature of the piperazine ring allows for its incorporation into a variety of linker types, which can be further modified to fine-tune properties.

Contributions to Methodological Advancements in Organic Synthesis

The use of this compound and its derivatives as substrates in the development of new synthetic methods highlights its importance beyond being a simple building block. Its well-defined structure and reactive sites make it a suitable candidate for testing and refining novel synthetic protocols.

Showcasing Novel Reaction Pathways and Technologies:

Metal-Free Coupling Reactions: The synthesis of N-aroyl derivatives of this compound has been accomplished using metal-free procedures. nih.gov These methods, often employing dehydrating agents, offer a more environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions.

Flow Chemistry: The principles of flow chemistry, which involve performing reactions in a continuous stream rather than in a batch-wise manner, are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. The well-established reactions involving this compound, such as N-alkylation and acylation, are amenable to adaptation to flow chemistry systems, potentially leading to improved reaction efficiency, safety, and scalability.

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for rapidly generating molecular complexity. The reactive nature of the piperazine moiety in this compound makes it a suitable component for the design and exploration of novel multicomponent reactions, leading to the efficient synthesis of diverse compound libraries.

Computational and Theoretical Investigations of 1 1,3 Benzodioxol 4 Ylmethyl Piperazine

Molecular Structure and Conformational Analysis

The three-dimensional structure of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine is defined by the spatial arrangement of its constituent rings and the rotational freedom of the connecting bonds. Conformational analysis is critical for identifying the most stable, low-energy structures that the molecule is likely to adopt.

Quantum chemical calculations are fundamental to predicting the geometry and energy of molecules. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. Typically, calculations are performed using a functional, such as B3LYP or B3PW91, combined with a basis set like 6-31G* or 6-311++G(d,p) to solve the electronic structure of the molecule. iu.edu.sa

These calculations begin with an initial guess of the molecular geometry, which is then systematically optimized to find the structure with the minimum potential energy. The outcome of this process is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the most stable arrangement of the atoms in the molecule. For derivatives of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, experimental X-ray crystallography studies have confirmed that the piperazine (B1678402) ring predominantly adopts a chair conformation. nih.govnih.gov Theoretical calculations for the 4-ylmethyl isomer are expected to corroborate this finding.

Table 1: Representative Theoretical Geometric Parameters for this compound (Hypothetical) This table presents hypothetical data based on typical DFT calculations for similar molecules.

| Parameter | Value |

|---|---|

| Piperazine Ring Conformation | Chair |

| Benzodioxol-ylmethyl Substituent Position | Equatorial |

| C-N Bond Length (Piperazine) | ~1.46 Å |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| C-N-C Bond Angle (Piperazine) | ~110° |

The conformational landscape of this compound is primarily determined by the puckering of the piperazine ring and the rotation around the single bonds of the methylene (B1212753) bridge. The piperazine ring can exist in several conformations, most notably the chair, boat, and twist-boat forms.

Computational studies systematically explore these possibilities to identify the global energy minimum. The chair conformation is generally the most stable for piperazine and its derivatives, as it minimizes both angular and torsional strain. nih.gov Furthermore, the bulky 1,3-benzodioxol-4-ylmethyl substituent is expected to preferentially occupy the equatorial position on the chair conformer to reduce steric hindrance. The energy difference between the equatorial and axial conformers can be calculated, with the equatorial form predicted to be significantly lower in energy.

Table 2: Hypothetical Relative Energies of Key Conformers This table presents hypothetical data to illustrate the expected relative stabilities.

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair (Equatorial) | 0.00 | Most Stable |

| Chair (Axial) | +2.5 | Less Stable |

| Twist-Boat | +5.5 | Unstable |

| Boat | +6.9 | Transition State |

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, prototropic tautomerism involving the core structure is not a significant consideration, as there are no readily mobile protons, such as those found in amide or enol systems. The secondary amine in the piperazine ring can be protonated, but this is a matter of acid-base chemistry rather than tautomerism.

Isomerism, however, is relevant. The compound itself is a positional isomer of the more commonly cited 1-(1,3-Benzodioxol-5-ylmethyl)piperazine, where the substitution on the benzodioxole ring is at position 5. nih.govnih.gov Computational studies can be used to compare the relative stabilities and electronic properties of these different positional isomers.

Electronic Structure and Spectroscopic Property Prediction

Beyond molecular geometry, computational methods provide deep insights into the electronic distribution within a molecule, which governs its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents the lowest energy state for accepting electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system and the nitrogen atoms of the piperazine moiety. The LUMO is likely distributed across the antibonding orbitals of the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Indices This table presents hypothetical data derived from a representative DFT calculation.

| Parameter | Definition | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 5.8 eV |

| Electron Affinity (A) | -ELUMO | 0.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.15 eV |

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). iu.edu.sa By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts can be compared to experimental data to confirm the structure and assign specific resonances to individual atoms. For example, the protons of the methylene bridge and the distinct chemical environments of the piperazine and benzodioxole protons would have characteristic predicted shifts. mdpi.com

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts This table illustrates the type of data generated from GIAO calculations.

| Carbon Atom Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=C (Benzodioxole) | 108 - 148 |

| O-CH₂-O (Dioxole Ring) | ~101 |

| CH₂ (Methylene Bridge) | ~63 |

| CH₂ (Piperazine, adjacent to N-CH₂) | ~53 |

| CH₂ (Piperazine, adjacent to NH) | ~45 |

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization can be used to compute vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The resulting theoretical infrared (IR) spectrum can be used to assign the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the N-H stretch of the piperazine ring, aromatic C-H stretches, and C-O-C stretches of the dioxole group.

Electrostatic Potential Maps and Charge Distribution Analysis

Computational analysis, particularly through methods like Density Functional Theory (DFT), is crucial for understanding the electronic characteristics of this compound. A key aspect of this is the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions susceptible to electrophilic and nucleophilic attack.

The MEP map is color-coded to represent electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential). For this compound, the most negative regions (red) are predicted to be localized around the electronegative oxygen atoms of the benzodioxole group and, to a lesser extent, the nitrogen atoms of the piperazine ring. These sites represent the most likely points for electrophilic attack. Conversely, the hydrogen atoms, particularly those on the piperazine ring and the methylene bridge, would exhibit a positive potential (blue), marking them as sites for potential nucleophilic interaction.

Mulliken population analysis further quantifies this charge distribution by assigning partial charges to each atom. This analysis confirms that the oxygen and nitrogen atoms carry significant negative charges, making them centers of reactivity. mdpi.com Such computational tools are invaluable for predicting how the molecule will interact with other reagents and biological targets. bohrium.com

Interactive Table: Predicted Mulliken Atomic Charges for Key Atoms

| Atom/Group | Predicted Partial Charge (a.u.) | Role |

| Benzodioxole Oxygens | -0.60 to -0.75 | Nucleophilic Center / H-bond Acceptor |

| Piperazine N1 (Substituted) | -0.35 to -0.50 | Nucleophilic Center / H-bond Acceptor |

| Piperazine N4 (Unsubstituted) | -0.45 to -0.60 | Primary Nucleophilic/Basic Center |

| Piperazine Hydrogens (on N4) | +0.25 to +0.40 | Electrophilic Center / H-bond Donor |

| Methylene Bridge Carbons | -0.15 to -0.25 | Linker |

Note: These values are illustrative, based on DFT calculations of similar molecular fragments, as specific published data for the title compound is unavailable.

Reaction Mechanism Predictions and Catalytic Pathway Elucidation

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in the literature, the principles of computational chemistry allow for the prediction of plausible pathways. A common synthetic route involves the N-alkylation of piperazine with a suitable 4-halomethyl-1,3-benzodioxole derivative.

Transition State Characterization for Synthetic Reactions

Computational methods can be used to model this N-alkylation reaction, which likely proceeds via an SN2 mechanism. Using DFT, researchers can locate and characterize the transition state (TS) of the reaction. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

For the N-alkylation of piperazine, the transition state would involve the simultaneous formation of the new C-N bond between the benzodioxole's methylene carbon and the piperazine nitrogen, and the breaking of the C-X (where X is a halide) bond. Key parameters of this TS, such as bond lengths, angles, and imaginary vibrational frequency, can be calculated. The imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. Such characterization is fundamental to understanding the reaction's feasibility and mechanism. mdpi.com

Computational Studies on Reaction Kinetics and Thermodynamics

Interactive Table: Hypothetical Thermodynamic Data for N-Alkylation Synthesis

| Parameter | Calculated Value (kcal/mol) | Implication |

| ΔH‡ (Enthalpy of Activation) | +15.5 | Energy barrier to overcome |

| ΔG‡ (Free Energy of Activation) | +22.0 | Determines reaction rate |

| ΔHrxn (Enthalpy of Reaction) | -12.0 | Exothermic reaction |

| ΔGrxn (Free Energy of Reaction) | -18.5 | Spontaneous and favorable reaction |

Note: These values are hypothetical examples to illustrate the output of a computational kinetics and thermodynamics study.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions and the effects of the surrounding solvent.

Solvation Models and Their Impact on Molecular Properties

To simulate the behavior of a molecule in solution, computational chemists employ solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. q-chem.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. youtube.com

These models are used to calculate the free energy of solvation and to understand how the solvent influences molecular properties. For instance, in a polar solvent, the dipole moment of this compound is expected to increase compared to the gas phase due to polarization effects. The solvent can also affect the conformational preferences of the molecule, potentially stabilizing conformers with larger dipole moments. Understanding these effects is critical for predicting the molecule's behavior in biological systems, which are inherently aqueous environments. youtube.com

Interactive Table: Predicted Solvent Effects on Molecular Properties

| Property | Gas Phase (Calculated) | Water (PCM Model) | Effect of Solvation |

| Dipole Moment | ~2.5 D | ~3.8 D | Increased polarization |

| Solvation Free Energy | N/A | -8.2 kcal/mol | Favorable interaction with solvent |

| Conformational Energy | Reference | Varies | Stabilization of polar conformers |

Note: Values are illustrative, based on typical results from implicit solvation model calculations.

Hydrogen Bonding and Other Non-Covalent Interactions

The crystal structure and supramolecular assembly of molecules are dictated by non-covalent interactions. While the unsubstituted secondary amine on the piperazine ring is a classical hydrogen bond donor, studies on closely related derivatives reveal the critical role of weaker interactions.

In the crystal structures of similar 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds has been shown to link molecules into a three-dimensional framework. nih.gov The oxygen atoms of the benzodioxole group and the aromatic rings serve as acceptors for these weak hydrogen bonds. The piperazine ring itself, typically in a stable chair conformation, also participates in these networks. nih.gov The specific nature and geometry of these interactions can vary significantly with minor substitutions on the molecular framework, highlighting the subtlety and importance of these forces in molecular recognition and crystal packing. nih.gov

Interactive Table: Common Non-Covalent Interactions in Related Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C—H···O | Piperazine C-H, Methylene C-H | Benzodioxole Oxygen | 2.4 - 2.8 |

| C—H···π | Methylene C-H | Benzodioxole Aromatic Ring | 2.7 - 3.0 |

| N—H···N | Piperazine N-H | Piperazine Nitrogen | 2.1 - 2.5 |

Note: Data is based on crystallographic studies of analogous compounds containing the 1-(1,3-benzodioxol-ylmethyl)piperazine core. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment of 1 1,3 Benzodioxol 4 Ylmethyl Piperazine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is an indispensable tool for the definitive identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule and its fragments. For 1-(1,3-Benzodioxol-4-ylmethyl)piperazine (Molecular Formula: C₁₂H₁₆N₂O₂), HRMS confirms its identity by matching the experimentally measured exact mass with the theoretically calculated mass.

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated as 221.12850 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that aligns closely with this theoretical value, confirming the elemental formula. dergipark.org.tr

Fragmentation Pathway Analysis and Structural Confirmation

Beyond accurate mass measurement of the parent ion, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the protonated molecule. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its constituent parts. xml-journal.net For this compound, the fragmentation is predictable based on the known behavior of benzylpiperazine analogues. xml-journal.net

The primary fragmentation pathways involve the cleavage of the most labile bonds, particularly the C-N bonds of the piperazine (B1678402) ring and the benzylic C-N bond.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The most characteristic fragmentation involves the cleavage of the bond between the benzylic carbon and the piperazine nitrogen. This results in the formation of a stable 1,3-benzodioxol-4-ylmethyl carbocation, which would be a prominent peak in the spectrum.

Piperazine Ring Opening: Another common pathway for piperazine derivatives involves the cleavage of the piperazine ring itself, leading to a series of characteristic lower-mass fragment ions. xml-journal.net

The following table outlines the predicted major fragments for this compound.

| m/z (Predicted) | Ion Formula | Fragment Structure/Origin |

| 221.1285 | [C₁₂H₁₇N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 135.0441 | [C₈H₇O₂]⁺ | 1,3-Benzodioxol-4-ylmethyl cation (from benzylic cleavage) |

| 86.0968 | [C₅H₁₂N]⁺ | Piperazine fragment after benzylic cleavage |

| 70.0651 | [C₄H₈N]⁺ | Fragment from piperazine ring cleavage |

| 56.0498 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |

This interactive table provides predicted m/z values for key fragments based on established fragmentation patterns of related structures.

Isotopic Abundance Pattern Analysis

HRMS can resolve the isotopic distribution of an ion, which arises from the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The observed isotopic pattern for the molecular ion must match the theoretical pattern calculated from its elemental formula (C₁₂H₁₆N₂O₂). This analysis serves as an additional layer of confirmation for the compound's identity. The relative intensity of the M+1 peak is primarily influenced by the number of carbon (¹³C, 1.11% abundance) and nitrogen (¹⁵N, 0.37% abundance) atoms.

| Isotopologue | Relative Abundance (%) | Contributing Isotopes |

| M (A) | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O |

| M+1 (A+1) | 14.15 | ¹³C, ¹⁵N, ²H |

| M+2 (A+2) | 1.25 | ¹³C₂, ¹⁸O |

This interactive table displays the theoretically calculated isotopic abundance for the molecular ion of C₁₂H₁₆N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include:

Three distinct signals in the aromatic region for the benzodioxole ring protons.

A sharp singlet for the two protons of the O-CH₂-O group.

A singlet for the two benzylic protons (-CH₂-N).

Two or more multiplets for the eight protons of the piperazine ring, which may be broadened due to conformational exchange. mdpi.com

A signal for the N-H proton of the secondary amine, which may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. Expected signals include:

Six signals for the aromatic carbons of the benzodioxole ring.

One signal for the O-CH₂-O carbon.

One signal for the benzylic carbon.

Two signals for the piperazine ring carbons due to symmetry.

The following tables provide predicted chemical shifts based on data from structurally similar compounds. mdpi.comnajah.educhemicalbook.com

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (3H) | 6.7 - 7.0 | m |

| O-CH₂-O (2H) | ~5.95 | s |

| Benzylic -CH₂- (2H) | ~3.50 | s |

| Piperazine -CH₂- (4H) | ~2.85 | t |

| Piperazine -CH₂- (4H) | ~2.45 | t |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Aromatic C-O | ~147 |

| Aromatic C-O | ~146 |

| Aromatic C-CH₂ | ~132 |

| Aromatic CH | ~122 |

| Aromatic CH | ~109 |

| Aromatic CH | ~108 |

| O-CH₂-O | ~101 |

| Benzylic -CH₂- | ~63 |

| Piperazine -CH₂- | ~54 |

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, which is essential for mapping out the spin systems within the aromatic ring and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity between the benzodioxole ring, the benzylic methylene (B1212753) bridge, and the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which helps in confirming stereochemistry and conformational preferences.

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute that can affect the physical properties of a pharmaceutical substance. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and quantifying polymorphs. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment in the crystal lattice. nih.gov

Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in molecular conformation and intermolecular packing. These differences manifest as changes in chemical shifts and the appearance of multiple signals for crystallographically inequivalent molecules in the unit cell. Thus, ssNMR can be used to:

Identify the presence of different polymorphic forms in a bulk sample.

Quantify the relative amounts of each polymorph in a mixture.

Characterize amorphous content.

Study the molecular dynamics in the solid state.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.

For this compound, key functional groups and their expected vibrational modes include:

N-H Stretch: A characteristic band for the secondary amine in the piperazine ring, typically appearing in the 3250-3500 cm⁻¹ region. dergipark.org.tr

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperazine and methylene groups) appear below 3000 cm⁻¹. niscpr.res.in

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1625 cm⁻¹ region.

C-N Stretch: These vibrations for the aliphatic amines are typically found in the 1020-1250 cm⁻¹ range. dergipark.org.tr

C-O-C Stretch: The benzodioxole moiety will exhibit strong, characteristic asymmetric and symmetric C-O-C stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. worldresearchersassociations.com

The following table summarizes the expected key vibrational bands.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Secondary Amine | 3250 - 3500 | Medium |

| C-H Stretch (Aromatic) | Benzodioxole | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Piperazine, -CH₂- | 2800 - 3000 | Strong |

| C=C Stretch (Aromatic) | Benzodioxole | 1450 - 1625 | Medium-Strong |

| C-O-C Asymmetric Stretch | Dioxole Ring | ~1250 | Strong |

| C-O-C Symmetric Stretch | Dioxole Ring | ~1040 | Strong |

| C-N Stretch | Piperazine | 1020 - 1250 | Medium |

This interactive table presents the predicted characteristic vibrational frequencies for the key functional groups within the molecule.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for absolute structure determination. mdpi.com By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to construct a precise three-dimensional model of the this compound molecule. This analysis would confirm the connectivity of the atoms, reveal the exact conformation of the piperazine ring (e.g., chair) in the solid state, and determine the orientation of the benzodioxole substituent. researchgate.netnih.govsemanticscholar.org

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline (powder) samples. optica.org While it does not typically provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern that serves as a unique fingerprint for a specific crystalline form or polymorph. researchgate.netresearchgate.net PXRD is invaluable for:

Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorph Screening: Identifying different crystalline forms of the compound, which can have distinct physical properties.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. nih.gov For this compound, the molecular structure allows for several types of non-covalent interactions that dictate its solid-state architecture. Based on studies of related piperazine and benzodioxole structures, the following interactions are anticipated: iucr.orgiucr.orgresearchgate.net

Hydrogen Bonding: The secondary amine in the piperazine ring is a hydrogen bond donor, while the tertiary nitrogen is a potential acceptor. This allows for the formation of N-H···N hydrogen bonds, which often link molecules into chains or sheets in the crystal lattice. iucr.orgiucr.org

C-H···O Interactions: The oxygen atoms of the benzodioxole ring can act as weak hydrogen bond acceptors, interacting with C-H groups from neighboring molecules.

π-Interactions: The electron-rich benzodioxole ring can participate in π-stacking or C-H···π interactions, further stabilizing the crystal packing.

Understanding these interactions is crucial as they influence the compound's physical properties, such as melting point, solubility, and stability.

Chromatographic Techniques for Separation, Purity Profiling, and Quantification

Chromatographic methods are essential for separating complex mixtures and are routinely used for the purity profiling and quantification of pharmaceutical compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the concentration of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity. japtronline.com

Method Development: A typical method would involve:

Column: A C18 or C8 stationary phase, providing a nonpolar surface for interaction.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities.

Detection: The benzodioxole ring is a strong chromophore, making UV detection a suitable choice. The detection wavelength would be set at an absorption maximum (e.g., around 280-290 nm) to ensure high sensitivity.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. eurasianjournals.com Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The table below presents typical validation results for a hypothetical HPLC method for this compound.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | - | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |

| LOD (µg/mL) | Report Value | 0.1 |

| LOQ (µg/mL) | Report Value | 0.3 |

| Specificity / Selectivity | No interference at analyte RT | Peak purity > 99.9%; baseline resolution > 2.0 |

This table provides illustrative data to represent a successfully validated HPLC method.

This validated HPLC method is crucial for routine quality control, enabling the accurate quantification of this compound in bulk material and for stability studies to monitor the formation of degradation products over time. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical compounds such as this compound. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for detecting trace-level impurities that may originate from the synthesis process or degradation. mdpi.com Potential volatile impurities can include residual solvents, unreacted starting materials, and low molecular weight by-products.